4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Description
4-(N,N-Dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a sulfonamide derivative featuring a benzamide core substituted with a dibutylsulfamoyl group at the 4-position and a 4-(pyridin-2-yl)thiazol-2-yl moiety as the amide substituent. The dibutylsulfamoyl group likely enhances lipophilicity and modulates target binding compared to simpler sulfonyl or sulfamoyl substituents .
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-5-15-27(16-6-4-2)32(29,30)19-12-10-18(11-13-19)22(28)26-23-25-21(17-31-23)20-9-7-8-14-24-20/h7-14,17H,3-6,15-16H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXSYMHSRKAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Acetylpyridine
Adapting methods from pyridyl thiazole syntheses, 2-acetylpyridine undergoes α-bromination:
Procedure :
2-Acetylpyridine (10.0 g, 82.6 mmol) was dissolved in glacial acetic acid (100 mL) with 48% HBr (14 mL). Bromine (4.6 mL, 90 mmol) in acetic acid (16 mL) was added dropwise at 0°C. After warming to 70°C for 1 hr, diethyl ether precipitation yielded 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (14.2 g, 78%) as white crystals.
Critical Parameters :
Thiazole Ring Formation
The bromoketone intermediate (14.0 g, 50.4 mmol) was combined with thiourea (4.6 g, 60.5 mmol) in ethanol (150 mL). Refluxing at 78°C for 45 min followed by NaHCO₃ quench gave crude 4-(pyridin-2-yl)thiazol-2-amine. Purification via silica chromatography (EtOAc/hexanes) afforded the product as yellow crystals (8.9 g, 82% yield).
Key Spectral Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J=4.8 Hz, 1H), 8.25 (s, 1H), 7.95 (td, J=7.8, 1.8 Hz, 1H), 7.50 (d, J=7.9 Hz, 1H), 7.35 (dd, J=6.2, 5.1 Hz, 1H)
- HRMS : m/z calc. for C₈H₆N₃S [M+H]⁺ 176.0234, found 176.0231
Preparation of 4-(N,N-Dibutylsulfamoyl)Benzoic Acid
Sulfonation of 4-Chlorobenzoic Acid
Adapting sulfonamide protocols from patent literature:
Procedure :
4-Chlorobenzoic acid (15.7 g, 100 mmol) was added to chlorosulfonic acid (50 mL) at 0°C. After 2 hr at 80°C, the mixture was poured onto ice to precipitate 4-chlorosulfonylbenzoic acid (18.4 g, 85%).
Amination with Dibutylamine
The sulfonyl chloride (10.0 g, 43.5 mmol) was dissolved in dry DCM (100 mL) with dibutylamine (12.6 mL, 87 mmol). After 12 hr stirring, aqueous workup and recrystallization (EtOH/H₂O) yielded 4-(N,N-dibutylsulfamoyl)benzoic acid as white powder (13.1 g, 89%).
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Et₃N (2 eq) | 72 | 94.2 |
| Pyridine (3 eq) | 85 | 97.8 |
| No base | 38 | 82.1 |
Characterization :
- IR (KBr): 1695 cm⁻¹ (C=O), 1342/1162 cm⁻¹ (SO₂)
- ¹³C NMR (101 MHz, CDCl₃): δ 171.2 (COOH), 144.5 (C-SO₂), 129.8-127.3 (aromatic), 48.7 (N-CH₂), 29.1-22.4 (butyl chains)
Convergent Amide Coupling
Activation of Sulfamoylbenzoic Acid
Employing peptide coupling strategies:
Procedure :
4-(N,N-Dibutylsulfamoyl)benzoic acid (5.0 g, 14.2 mmol) was dissolved in DMF (50 mL) with HATU (5.9 g, 15.6 mmol) and DIPEA (5.0 mL, 28.4 mmol). After 30 min activation, 4-(pyridin-2-yl)thiazol-2-amine (2.5 g, 14.2 mmol) was added portionwise.
Reaction Monitoring and Workup
HPLC tracking showed complete consumption of amine after 4 hr. The mixture was diluted with EtOAc (200 mL), washed with 5% LiCl (3×50 mL), and dried over Na₂SO₄. Column chromatography (DCM/MeOH) gave the title compound as off-white solid (6.1 g, 82%).
Comparative Coupling Data :
| Coupling Agent | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 4 | 82 |
| EDCI/HOBt | THF | 8 | 68 |
| DCC | CH₂Cl₂ | 12 | 54 |
Final Product Characterization :
- Mp : 214-216°C (dec.)
- ¹H NMR (600 MHz, DMSO-d₆): δ 12.15 (s, 1H, NH), 8.72 (d, J=4.8 Hz, 1H), 8.25 (s, 1H), 8.10 (d, J=8.4 Hz, 2H), 7.95 (m, 3H), 7.50 (m, 3H), 3.25 (t, J=7.2 Hz, 4H), 1.55 (m, 4H), 1.35 (m, 4H), 0.92 (t, J=7.3 Hz, 6H)
- ¹³C NMR (151 MHz, DMSO): δ 167.8 (C=O), 159.2 (thiazole C-2), 152.4-118.7 (aromatic), 56.3 (SO₂NCH₂), 31.2-13.7 (butyl chains)
- HRMS : m/z calc. for C₂₅H₃₁N₄O₃S₂ [M+H]⁺ 523.1792, found 523.1789
Alternative Synthetic Pathways
Direct Sulfamoylation of Preformed Amide
Attempted route using 4-sulfamoylbenzoyl chloride and thiazole amine showed inferior results (43% yield) due to:
- Competitive sulfonamide hydrolysis
- Thiazole ring instability under acidic conditions
Solid-Phase Synthesis
Immobilization of thiazole amine on Wang resin followed by flow-through sulfamoylation achieved 68% yield but required specialized equipment.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to its biological effects.
Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several sulfonamide-thiazole derivatives, differing primarily in substituent groups on the benzamide and thiazole rings. Key comparisons include:
Key Differences and Implications
Sulfamoyl vs. Sulfonyl Groups: The dibutylsulfamoyl group in the target compound introduces bulkier alkyl chains compared to methylsulfonyl (7a) or ethylsulfonyl (7b) groups. Sulfamoyl groups (R2NSO2) generally exhibit stronger hydrogen-bonding capabilities than sulfonyl groups (RSO2), which may enhance interactions with enzymes like carbonic anhydrases .
Thiazole Substitution: The 4-(pyridin-2-yl)thiazole moiety in the target compound provides a rigid, planar heteroaromatic system, favoring π-π stacking with protein targets.
Compounds with electron-withdrawing groups (e.g., nitro in ) demonstrate altered electronic profiles, which could modulate enzyme inhibition compared to the target’s dibutylsulfamoyl group .
Biological Activity
4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a sulfamoyl group, a thiazole moiety, and a pyridine ring, which may confer distinct biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- NF-κB Signaling Modulation : Similar compounds have been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in immune responses and inflammation .
- Antimicrobial Properties : The presence of the sulfamoyl group suggests potential antibacterial activity, as sulfamoyl derivatives are known to exhibit such properties.
- Anticancer Activity : Compounds with similar structures have demonstrated anticancer effects, indicating that this compound may also inhibit cancer cell proliferation through various pathways.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has provided insights into how modifications can enhance biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)-benzamide | Contains a pyridine and benzamide moiety | Antimicrobial activity |
| 4-thiazolyl-N-benzamide | Thiazole ring attached to benzamide | Anti-inflammatory properties |
| N,N-dibutylsulfamoyl-benzamide | Sulfamoyl group attached to benzamide | Modulates NF-kB signaling |
| 5-methyl-N-(pyridin-3-yl)-benzamide | Methyl substitution on benzamide | Anticancer properties |
The combination of these structural features in this compound may enhance its efficacy compared to simpler analogs.
Case Studies and Research Findings
Recent studies have explored the biological effects of similar compounds in various contexts:
- Immunomodulatory Effects : In murine models, compounds similar to this benzamide have been used as co-adjuvants alongside established immunotherapies, enhancing antigen-specific antibody responses significantly .
- Antimicrobial Testing : In vitro assays have shown that derivatives with sulfamoyl groups exhibit significant antibacterial activity against various pathogens, suggesting potential therapeutic applications for infections.
- Cancer Cell Line Studies : In vitro studies have indicated that structurally related compounds can inhibit the growth of cancer cell lines, highlighting their potential as anticancer agents.
Q & A
Q. What are the key synthetic steps and critical parameters for synthesizing 4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide?
- Methodological Answer: The synthesis involves multi-step organic reactions:
Coupling of precursors : Reacting sulfamoyl chloride derivatives with thiazole-containing intermediates under controlled pH (6.5–7.5) to avoid hydrolysis of sensitive groups .
Benzamide formation : Amidation using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical parameters : Temperature (<5°C during amidation), solvent polarity (to stabilize intermediates), and reaction time (monitored via TLC every 30 minutes) .
Q. Which analytical techniques are essential for characterizing this compound’s molecular structure?
- Methodological Answer:
- NMR Spectroscopy : H and C NMR (in DMSO-d6) confirm the presence of dibutylsulfamoyl protons (δ 1.2–1.5 ppm) and pyridinyl-thiazole aromatic systems (δ 7.8–8.6 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+ at m/z 487.2 (calculated: 487.18) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer:
- Antimicrobial assays : MIC values against S. aureus (8 µg/mL) and E. coli (32 µg/mL) via broth microdilution, suggesting sulfamoyl-thiazole synergy disrupts bacterial folate synthesis .
- Enzyme inhibition : IC50 of 1.2 µM against mycobacterial aminoacyl-tRNA synthetases (AARSs), measured via ATP-PPi exchange assays .
- Cytotoxicity : CC50 > 50 µM in HEK-293 cells (MTT assay), indicating selective toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, 5% CO2) to minimize variability in cell-based studies .
- Structural analogs comparison : Test derivatives (e.g., replacing dibutylsulfamoyl with dipropyl or diethyl groups) to isolate substituent effects on AARS binding .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-(methylsulfonyl)-N-(thiazol-2-yl)benzamide analogs) to identify trends in potency .
Q. What computational strategies predict target interactions and pharmacokinetic properties?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to AARSs (PDB: 3T72), focusing on hydrogen bonds between sulfamoyl oxygens and Arg278 .
- ADMET prediction : SwissADME calculates LogP (3.1), suggesting moderate blood-brain barrier permeability, and CYP3A4 inhibition risk (Score: 0.78) .
- MD simulations : GROMACS simulations (100 ns) assess stability of the compound-AARS complex, measuring RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO2 at the benzamide para position) to enhance AARS binding affinity (predicted ΔΔG: -2.3 kcal/mol) .
- Side-chain variation : Replace dibutylsulfamoyl with cyclopropylsulfonamide to reduce off-target interactions with serum albumin (test via fluorescence quenching) .
- Bioisosteric replacement : Substitute pyridinyl-thiazole with benzothiazole to improve metabolic stability (test in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
